molecular formula C18H32NO5P B526693 S1P agonist DS-SG-44

S1P agonist DS-SG-44

Cat. No.: B526693
M. Wt: 373.4 g/mol
InChI Key: NHHHTRJKYUTEIF-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S1P agonist DS-SG-44 is a complex organic compound with the molecular formula C18H32NO5P. This compound is characterized by its unique stereochemistry and the presence of both amino and phosphate groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S1P agonist DS-SG-44 typically involves multiple steps, including the formation of the amino alcohol intermediate and subsequent phosphorylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

S1P agonist DS-SG-44 can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The phosphate group can be reduced to form phosphonates.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitriles, while reduction of the phosphate group can produce phosphonates.

Scientific Research Applications

Chemistry

In chemistry, S1P agonist DS-SG-44 is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in cellular signaling pathways. The presence of both amino and phosphate groups suggests it may interact with various enzymes and receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of metabolic disorders.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in various formulations and products.

Mechanism of Action

The mechanism of action of S1P agonist DS-SG-44 involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of target proteins and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R)-2-amino-3-hydroxy-4-(3-octylphenyl)butyl] dihydrogen phosphate
  • [(2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid hydrochloride]

Uniqueness

S1P agonist DS-SG-44 is unique due to its specific stereochemistry and the presence of a long alkyl chain. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H32NO5P

Molecular Weight

373.4 g/mol

IUPAC Name

[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate

InChI

InChI=1S/C18H32NO5P/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-18(20)17(19)14-24-25(21,22)23/h9-12,17-18,20H,2-8,13-14,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1

InChI Key

NHHHTRJKYUTEIF-ZWKOTPCHSA-N

SMILES

O=P(O)(O)OC[C@H](N)[C@H](O)CC1=CC=C(CCCCCCCC)C=C1

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)C[C@H]([C@H](COP(=O)(O)O)N)O

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CC(C(COP(=O)(O)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS SG-44;  DS-SG 44;  DS SG 44;  DS-SG-44

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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